molecular formula C9H14O B1237559 2,4-Nonadienal CAS No. 6750-03-4

2,4-Nonadienal

Cat. No.: B1237559
CAS No.: 6750-03-4
M. Wt: 138.21 g/mol
InChI Key: ZHHYXNZJDGDGPJ-BSWSSELBSA-N
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Description

Nomenclature and Stereoisomers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2E,4E)-nona-2,4-dienal. The "(2E,4E)" designation specifies the stereochemistry of the two double bonds, indicating that the highest priority substituents on each carbon of the double bonds are on opposite sides. This trans,trans configuration is the most stable and commonly studied isomer.

The general structure of 2,4-Nonadienal allows for other stereoisomers, including (E,Z)-2,4-Nonadienal (trans,cis), (Z,E)-2,4-Nonadienal (cis,trans), and (Z,Z)-2,4-Nonadienal (cis,cis). Each of these isomers possesses a unique three-dimensional shape, which in turn influences their physical properties, chemical reactivity, and biological activity. oup.com The different isomers are assigned distinct Chemical Abstracts Service (CAS) registry numbers for unambiguous identification in research and commercial applications.

Table 1: Stereoisomers of this compound

Isomer Name IUPAC Name CAS Number
trans,trans-2,4-Nonadienal (B146766) (2E,4E)-nona-2,4-dienal 5910-87-2
trans,cis-2,4-Nonadienal (2E,4Z)-nona-2,4-dienal 21661-99-4
cis,trans-2,4-Nonadienal (2Z,4E)-nona-2,4-dienal N/A

Significance in Research Contexts

The significance of trans,trans-2,4-Nonadienal in research is extensive. It is a key area of study in food science due to its potent aroma, which can be desirable in some contexts but is often associated with off-flavors resulting from lipid oxidation. researchgate.netnih.gov In environmental and biomedical science, it serves as a marker for oxidative stress and lipid peroxidation, processes implicated in cellular damage and various disease states. isnff-jfb.comnih.gov Furthermore, its conjugated diene structure makes it a valuable intermediate in organic synthesis for creating more complex molecules. chemimpex.comgoogle.com In the field of chemical ecology, it is investigated as a signaling molecule involved in plant-insect interactions and other biological communications. frontiersin.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-nona-2,4-dienal
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InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
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InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N
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Canonical SMILES

CCCCC=CC=CC=O
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Isomeric SMILES

CCCC/C=C/C=C/C=O
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Molecular Formula

C9H14O
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DSSTOX Substance ID

DTXSID30884198
Record name 2,4-Nonadienal, (2E,4E)-
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Molecular Weight

138.21 g/mol
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Physical Description

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
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Density

0.850-0.870
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CAS No.

5910-87-2, 6750-03-4, 30551-17-8
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Occurrence and Formation in Biological Systems and Food Matrices

Natural Occurrence in Food and Biological Samples

trans,trans-2,4-Nonadienal (B146766) has been reported in a diverse range of natural and processed foods, where it contributes to their sensory profiles.

Presence in Fruits and Vegetables

This compound has been identified in several fruits and vegetables. It is reported to be found in cranberries, asparagus, tomatoes, and peas. chemicalbook.comflavscents.com In peas, its formation can be enzymatic, stemming from lipids. chemicalbook.com It has also been detected in avocados, guava, and grapes. flavscents.comscientificlabs.co.uk

Detection in Animal Products

trans,trans-2,4-Nonadienal is a well-documented volatile component in various cooked animal products. Its presence has been confirmed in cooked beef, chicken, pork, and lamb/mutton. scientificlabs.co.uksigmaaldrich.com It is also found in fish and fish products, including salmon oil and caviar. chemicalbook.comscientificlabs.co.uk Additionally, it has been reported in milk and Russian cheeses. chemicalbook.comscientificlabs.co.uk

Identification in Fungi

The compound has been identified in certain species of fungi. Notably, it has been reported in Agaricus bisporus (the common button mushroom). nih.gov Research on Hypsizygus marmoreus (beech mushroom) has shown that trans,trans-2,4-nonadienal is a key volatile substance that contributes to flavor deterioration during storage. upm.edu.mygrafiati.com

Occurrence in Plant-based Oils

Several plant-based oils are known to contain trans,trans-2,4-nonadienal, often as a result of lipid oxidation. It has been reported in sunflower oil, soybean oil, and olive oil. chemicalbook.comoup.com The compound is also found in salmon oil, which is derived from fish but is included here for its oil-based nature. chemicalbook.com The heating of oils such as rapeseed, soybean, and peanut oil can generate this aldehyde. oup.com

Detection in Processed Foods

Beyond its natural occurrence, trans,trans-2,4-nonadienal is also found in various processed foods. It has been identified as one of the twelve main aroma compounds in cooked foxtail millet porridge. researchgate.net The compound has also been detected in frozen peas, wheat bread, potato chips, and roasted peanuts. chemicalbook.comflavscents.com

Presence in Beverages

The occurrence of trans,trans-2,4-nonadienal extends to certain beverages. It has been reported in both black and green tea, as well as in wine and cognac. chemicalbook.comflavscents.comeptes.com

Biosynthetic Pathways and Precursors

The emergence of trans,trans-2,4-nonadienal is primarily a consequence of lipid peroxidation, a complex series of reactions involving the breakdown of polyunsaturated fatty acids (PUFAs). This process is a key factor in the development of flavors, both desirable and undesirable, in many food products.

Lipid Oxidation and Degradation of Polyunsaturated Fatty Acids (PUFAs)

Lipid oxidation can be initiated through several mechanisms, including autoxidation, photooxidation, thermal oxidation, and enzyme-catalyzed oxidation. mdpi.com Autoxidation, a common pathway, involves a free-radical chain reaction that begins with the formation of hydroperoxides. mdpi.com These unstable intermediates are central to the subsequent formation of a variety of volatile compounds, including trans,trans-2,4-nonadienal.

Linoleic acid, an omega-6 polyunsaturated fatty acid, is a major precursor to trans,trans-2,4-nonadienal. mdpi.comfrontiersin.org Through autoxidation, linoleic acid yields a mixture of hydroperoxides. The subsequent cleavage of these intermediates, often facilitated by metal ions, produces shorter-chain aldehydes, including trans,trans-2,4-nonadienal. Specifically, the decomposition of 9-hydroperoxy linoleate (B1235992) is a known pathway for the formation of this aldehyde. gerli.com The oxidation of linoleic acid can also lead to the formation of other volatile compounds such as pentanal, hexanal, and 2,4-decadienal. mdpi.com

Table 1: Volatile Aldehydes Formed from Linoleic Acid Oxidation

Volatile CompoundPrecursor Fatty Acid
trans,trans-2,4-NonadienalLinoleic Acid
PentanalLinoleic Acid
HexanalLinoleic Acid
2,4-DecadienalLinoleic Acid

This table highlights some of the key volatile aldehydes generated from the oxidation of linoleic acid.

Arachidonic acid, another significant polyunsaturated fatty acid, also serves as a precursor to trans,trans-2,4-nonadienal through oxidative degradation. frontiersin.org The auto-oxidation of arachidonic acid leads to the formation of various hydroperoxide intermediates, which then break down into a range of volatile compounds. frontiersin.org Research has shown that trans,trans-2,4-nonadienal is one of the aldehydes produced from the oxidation of arachidonic acid. nih.gov Other notable odorants generated from arachidonic acid autoxidation include hexanal, 1-octen-3-one, and (E,E)-2,4-decadienal. researchgate.net

Lipid hydroperoxides are unstable primary products of lipid oxidation and are crucial intermediates in the formation of trans,trans-2,4-nonadienal. mdpi.comgerli.com These hydroperoxides can decompose, particularly in the presence of heat or metal ions, to form alkoxy radicals. mdpi.com These radicals then undergo further reactions, including carbon-carbon bond cleavage, which results in the formation of a variety of smaller, volatile molecules, including aldehydes like trans,trans-2,4-nonadienal. The decomposition of lipid hydroperoxides is a key step that links the initial oxidation of polyunsaturated fatty acids to the final array of flavor and aroma compounds.

Involvement of Arachidonic Acid Oxidation

Enzymatic Formation

In biological systems, the formation of trans,trans-2,4-nonadienal is often catalyzed by specific enzymes, which provides a more controlled and selective pathway compared to autoxidation.

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. acs.orgmdpi.com This enzymatic action is a key step in the biosynthesis of many biologically active compounds, including trans,trans-2,4-nonadienal. femaflavor.org Lipoxygenases introduce an oxygen molecule into the fatty acid chain, leading to the formation of specific hydroperoxides. mdpi.com For instance, soybean lipoxygenase can be used to catalyze the oxidation of linoleic acid, which enhances the stereoselectivity of the reaction and can lead to the formation of trans,trans-2,4-nonadienal precursors. This enzymatic pathway is significant in many plants and is responsible for the generation of characteristic "green" and "beany" aromas in products like soybeans and peas. chemicalbook.comresearchgate.net The hydroperoxides formed by lipoxygenase can then be further metabolized by other enzymes, such as hydroperoxide lyase, to produce a variety of volatile aldehydes. mdpi.com

Contribution of Other Enzymes

While lipoxygenase is a primary catalyst in the initial stages of lipid peroxidation, other enzymes play crucial roles in the subsequent reactions that lead to the formation of trans,trans-2,4-nonadienal.

Alcohol Dehydrogenase: This enzyme can be involved in the reduction of aldehydes to their corresponding alcohols. In some microbial fermentation processes, such as in sourdough, alcohol dehydrogenase present in heterofermentative lactobacilli can reduce aldehydes, thereby influencing the final concentration of compounds like trans,trans-2,4-nonadienal. researchgate.net

Hydroperoxide Lyase: This enzyme is a key player in the generation of volatile aldehydes from fatty acid hydroperoxides. tandfonline.com In plants, hydroperoxide lyases cleave the hydroperoxides formed by lipoxygenase activity. google.com Specifically, they can metabolize 9- or 13-hydroperoxy fatty acids into shorter-chain aldehydes. nih.gov For instance, the oxidation of linolenic acid by lipoxygenase followed by a lyase cleavage reaction is a known pathway for producing C9 aldehydes. mdpi.com

3Z, 2E-enal Isomerase: This enzyme is also involved in the biosynthetic pathway of certain volatile compounds. mdpi.com

Thermal Degradation Processes

Heat is a major factor in the formation of trans,trans-2,4-nonadienal, particularly during the cooking of foods rich in polyunsaturated fats.

When cooking oils, especially those high in polyunsaturated fatty acids like soybean and sunflower oil, are heated, they undergo thermal oxidation, leading to the generation of various volatile compounds, including trans,trans-2,4-nonadienal. mdpi.comnih.govoup.com This compound has been identified in the fumes produced from heating several common cooking oils, such as soybean oil, sunflower oil, peanut oil, and lard. nih.govnih.gov Studies have shown that the concentration of trans,trans-2,4-nonadienal and other aldehydes in cooking fumes can be significant. oup.com For example, research on fumes from heated peanut oil identified trans,trans-2,4-nonadienal as one of the primary mutagenic compounds. nih.gov

Table 1: Formation of Aldehydes in Heated Cooking Oils

Oil Type Aldehyde Detected Reference
Soybean Oil trans,trans-2,4-Nonadienal nih.govoup.com
Sunflower Oil trans,trans-2,4-Nonadienal nih.govoup.com
Lard trans,trans-2,4-Nonadienal nih.govoup.com

The cooking of meat is another significant source of trans,trans-2,4-nonadienal. The compound is formed from the thermal degradation of lipids, particularly the oxidation of linoleic and arachidonic acids present in meat. scielo.brfrontiersin.org It has been identified as a volatile compound in various cooked meats, including beef, chicken, pork, and lamb. scielo.brguidechem.com The presence of trans,trans-2,4-nonadienal contributes to the characteristic flavor of cooked meat. scielo.br For instance, it is listed as one of the common volatile compounds found in cooked beef. mdpi.com In boiled beef, trans,trans-2,4-nonadienal was identified as a key volatile compound. mdpi.com Similarly, it has been detected in roasted chicken, where it contributes to the fatty aroma. mdpi.com

Formation during Heating of Oils (e.g., Cooking Oil Fumes)

Environmental and Processing Factors Influencing Formation

The amount of trans,trans-2,4-nonadienal formed in food is not static; it is heavily influenced by various environmental and processing parameters.

Cooking Methods and Conditions

The way food is cooked plays a pivotal role in the generation of trans,trans-2,4-nonadienal.

Cooking Time and Temperature: Longer cooking times and higher temperatures generally lead to increased formation of lipid oxidation products, including trans,trans-2,4-nonadienal. researchgate.netnih.gov Studies on foxtail millet porridge showed that longer cooking times resulted in higher concentrations of aroma compounds, including 2,4-nonadienal. researchgate.net Similarly, research on boiled beef demonstrated changes in the concentration of volatile compounds, including trans,trans-2,4-nonadienal, with varying boiling times. mdpi.com

pH: The pH of the cooking medium can also affect the formation of volatile compounds. However, one study on foxtail millet porridge found that variations in pH from 6 to 8 did not have a significant impact on the aroma profile, which included this compound. researchgate.net In contrast, another study highlighted that pH can impact the reaction of trans-2-hexenal (B146799) with glutathione (B108866) in grape juice, suggesting that pH can be a factor in the reactions of unsaturated aldehydes in other food systems. nih.gov

Thermal Processing: Different thermal processing methods, such as frying, boiling, and roasting, result in the formation of a wide range of volatile products due to the interaction of lipid oxidation and the Maillard reaction. nih.gov Frying, in particular, is known to generate significant amounts of aldehydes. For example, frying beefsteak with margarine resulted in higher levels of mutagenic aldehydes, including trans,trans-2,4-decadienal (B140250), compared to frying with various oils. oup.com

Table 2: Influence of Cooking Parameters on trans,trans-2,4-Nonadienal Formation

Food Matrix Cooking Parameter Effect on Formation Reference
Foxtail Millet Porridge Cooking Time Longer time increased concentration researchgate.net
Boiled Beef Boiling Time Concentration varied with time mdpi.com

Storage Conditions

The formation of trans,trans-2,4-nonadienal is not limited to the cooking process; it can also occur during the storage of food products. The conditions under which foods are stored can significantly impact the rate of lipid oxidation and, consequently, the generation of off-flavors.

Oils: The storage of cooking oils, especially at elevated temperatures or with exposure to light and oxygen, can lead to oxidative degradation and the formation of trans,trans-2,4-nonadienal. researchgate.netwur.nl One study on soybean oil showed that as the oil was stored, the content of volatile compounds, including aldehydes, increased. researchgate.net Another study on olive oil indicated that oxidation during storage can contribute to the formation of certain volatile compounds. mdpi.com

Other Food Products: This compound can also be formed in other stored foods. It has been reported in the oxidized flavor of skim milk and in frozen peas. guidechem.comchemicalbook.com Proper storage conditions, such as refrigeration (2-8 degrees Celsius) under an inert atmosphere, are recommended to minimize the degradation of this compound.

Biological and Physiological Significance

Cellular and Molecular Interactions

trans,trans-2,4-Nonadienal (B146766) interacts with various cellular components and pathways, leading to a range of biological effects.

Research has indicated that some high-carbon-number aldehydes, including trans,trans-2,4-nonadienal, are considered potent mutagens. researchgate.net Specifically, the related compound trans,trans-2,4-decadienal (B140250) (tt-DDE) has been shown to promote cancer by inducing cell proliferation. researchgate.net One study on human bronchial epithelial cells (BEAS-2B) found that long-term exposure to a sub-lethal dose of tt-DDE significantly increased cell growth, suggesting a role in lung carcinogenesis. researchgate.net

trans,trans-2,4-Nonadienal is involved in processes that generate oxidative stress. Studies on fumes from heated cooking oils, which contain trans,trans-2,4-nonadienal, have shown that these fumes can lead to the formation of intracellular reactive oxygen species (ROS) in human lung carcinoma cells (A-549). nih.gov This increase in ROS is linked to oxidative DNA damage. nih.gov The formation of ROS can cause severe damage to cellular structures and functions, potentially leading to cell death. spandidos-publications.com In microalgae, high levels of ROS can lead to the non-enzymatic oxidation of polyunsaturated fatty acids, resulting in the formation of trans,trans-2,4-nonadienal and other fatty aldehydes. researchgate.net

The chemical structure of trans,trans-2,4-nonadienal, with its aldehyde group and double bonds, makes it reactive towards nucleophiles, leading to the formation of adducts with cellular molecules. It has been shown to form adducts with 2'-deoxyguanosine (B1662781), a component of DNA, which can result in oxidative DNA damage. Additionally, trans,trans-2,4-nonadienal can form adducts in the presence of tetrahydrofuran (B95107) (THF). chemicalbook.comdoi.org The reaction of 2'-deoxyguanosine with trans,trans-2,4-nonadienal in the presence of THF has been found to create novel adducts. doi.org

Lipid peroxidation products, such as trans,trans-2,4-decadienal (a closely related compound), are known to be involved in inflammatory processes. nih.govnih.gov Studies have shown that tt-DDE can increase the production of cytokines, activate JNK phosphorylation, and enhance NF-κB signaling in macrophage cells, all of which are key events in the inflammatory response. nih.govnih.gov These pro-inflammatory effects have been observed both in vitro and in vivo. nih.govnih.gov The mechanism for these effects involves the direct interaction of tt-DDE with proteins such as Hsp90 and 14-3-3ζ, which are important in inflammation. nih.gov

Exposure to substances containing trans,trans-2,4-nonadienal, such as cooking oil fumes, has been shown to negatively affect cellular antioxidant defense systems. In human A-549 cells, methanolic extracts of oil fumes reduced the levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes like GSH reductase and GSH S-transferase. nih.gov

Impact on Inflammatory Responses

Toxicological and Genotoxicological Research

trans,trans-2,4-Nonadienal has been the subject of toxicological and genotoxicological studies to assess its potential health risks. It has been identified as a potentially mutagenic substance due to its ability to induce oxidative DNA damage. chemicalbook.com In vitro genotoxicity studies have been conducted on nona-2,4-dienal. wiley.com The related compound, trans,trans-2,4-hexadienal, has shown positive results in some in vitro mutagenicity tests. wiley.com Concerns about the potential for a non-threshold mechanism of carcinogenicity have been raised for this class of α,β-unsaturated aldehydes. wiley.com

Research on fumes from heated cooking oils, which contain trans,trans-2,4-nonadienal, has demonstrated cytotoxicity and oxidative DNA damage in human lung carcinoma cells. nih.gov Furthermore, the formation of adducts with DNA components highlights its genotoxic potential.

Interactive Data Table: Research Findings on trans,trans-2,4-Nonadienal and Related Compounds

Compound Biological Effect Cell/Organism Studied Key Finding Source
trans,trans-2,4-NonadienalOxidative Stress/ROS FormationHuman Lung Carcinoma (A-549)Component of oil fumes that increase intracellular ROS and cause oxidative DNA damage. nih.gov
trans,trans-2,4-NonadienalAdduct Formation2'-deoxyguanosineForms adducts, leading to oxidative DNA damage.
trans,trans-2,4-decadienalCell ProliferationHuman Bronchial Epithelial (BEAS-2B)Long-term exposure to sub-lethal doses significantly increased cell growth. researchgate.net
trans,trans-2,4-decadienalInflammatory ResponseMacrophage cellsIncreased cytokine production, JNK phosphorylation, and NF-κB activation. nih.govnih.gov
trans,trans-2,4-NonadienalInteraction with Antioxidant SystemsHuman Lung Carcinoma (A-549)Component of oil fumes that reduced GSH levels and antioxidant enzyme activities. nih.gov
Nona-2,4-dienalGenotoxicityIn vitro studiesSubjected to genotoxicity testing. wiley.com

Evaluation of Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of trans,trans-2,4-nonadienal and related α,β-unsaturated aldehydes has been the subject of various scientific investigations. These studies, employing both in vitro and in vivo models, have sought to elucidate the capacity of these compounds to induce genetic damage.

In vitro assays have provided valuable insights into the genotoxicity of trans,trans-2,4-nonadienal and its analogs. In a chromotest with Escherichia coli strain PQ37, trans,trans-2,4-nonadienal exhibited high cytotoxicity, which was noted to interfere with the test's performance. femaflavor.org No increase in revertants was observed for 2,6-nonadienal (B1213864) in the Ames test with S. typhimurium strain TA100, with or without metabolic activation. canada.ca

Studies on human cell lines have revealed genotoxic effects. The genotoxic effects of 2-trans,6-cis-nonadienal were investigated using human blood lymphocytes and cells of the permanent Namalva line. researchgate.net This compound was found to significantly increase the number of sister chromatid exchanges in both human blood lymphocyte and Namalva cell cultures. canada.ca Specifically, in lymphocytes, a significant increase in sister chromatid exchanges occurred at a concentration of 20 µM for trans-2-cis-6-nonadienal. femaflavor.org In Namalva cells, which have lower levels of glutathione and detoxification enzymes, an increase in chromosomal aberrations was reported at concentrations as low as 5 µmol/l of nona-2-trans-6-cis-dienal. inchem.org

Table 1: Summary of in vitro Genotoxicity Studies on Nonadienal Isomers

Test System Compound Concentration Result Reference
Escherichia coli chromotest trans,trans-2,4-Nonadienal Up to 11 µg/plate High cytotoxicity observed femaflavor.org
Ames test (S. typhimurium TA100) 2,6-Nonadienal Not specified No increase in revertants canada.ca
Human Blood Lymphocytes trans-2-cis-6-Nonadienal 20 µM Significant increase in sister chromatid exchanges femaflavor.org
Namalva Cell Line nona-2-trans-6-cis-dienal 5 µmol/l Increase in chromosomal aberrations inchem.org

Research has demonstrated that trans,trans-2,4-nonadienal and related compounds can induce various forms of DNA damage. The interaction of trans,trans-2,4-nonadienal with biological molecules can lead to the formation of adducts with 2'-deoxyguanosine, resulting in oxidative DNA damage.

Studies on 2-trans,6-cis-nonadienal have shown dose-related increases in sister-chromatid exchanges and micronuclei in human blood lymphocytes and Namalva cells. researchgate.net However, structural chromosomal aberrations were not significantly increased by this compound. researchgate.net In contrast, it was found to be a potent inducer of numerical chromosome aberrations (aneuploidy). researchgate.net The micronuclei induced by nonadienal were found to be centromere-positive, suggesting an aneugenic effect rather than a clastogenic one. researchgate.net

In Namalva cells, an increase in chromosomal aberrations was noted at a concentration of 5 µmol/l of nona-2-trans-6-cis-dienal. inchem.org The incidence of micronuclei in blood lymphocytes and Namalva cells increased at minimum concentrations of 20 µmol/l and 40 µmol/l, respectively. inchem.org

In vitro Studies (e.g., Escherichia coli chromotest, Human Lymphocytes, Namalva Cell Lines)

Cytotoxicity Assessments

The cytotoxicity of α,β-unsaturated aldehydes, including nonadienal isomers, has been documented. High cytotoxicity was observed for trans,trans-2,4-nonadienal in the E. coli chromotest, which interfered with the assay. femaflavor.org In studies with human lymphocytes and Namalva cells, nona-2-trans-6-cis-dienal exhibited severe toxicity at concentrations of 50 µmol/l and above. inchem.org Fumes from heated cooking oils, which contain trans,trans-2,4-nonadienal, have been shown to lead to cytotoxicity. nih.gov

Studies on Specific Cell Lines (e.g., Human Lung Carcinoma Pulmonary Type II-like Epithelium Cell (A-549 cells), Human Bronchial Epithelial Cells (BEAS-2B))

The effects of trans,trans-2,4-nonadienal and its related compound, trans,trans-2,4-decadienal (tt-DDE), have been investigated in human lung cell lines. Extracts of fumes from heated cooking oils, which contain trans-trans-2,4-nonadienal, were studied for their genotoxicity and cytotoxicity on human lung carcinoma pulmonary type II-like epithelium cells (A-549 cells). nih.gov These extracts were found to cause cytotoxicity and oxidative DNA damage in A-549 cells. nih.gov

Studies on human bronchial epithelial cells (BEAS-2B) have shown that tt-DDE, a component of cooking oil fumes, is genotoxic and can induce DNA damage. nih.gov This damage is, at least in part, mediated by oxidative stress. nih.gov Long-term exposure to a sub-lethal dose of tt-DDE was found to significantly increase the growth of BEAS-2B cells. researchgate.net

Implications for Carcinogenesis (e.g., Lung Carcinogenesis)

The genotoxic and cytotoxic properties of trans,trans-2,4-nonadienal and related aldehydes have raised concerns about their potential role in carcinogenesis. The National Cancer Institute has expressed significant concern regarding the potential genotoxicity and carcinogenicity of dienaldehydes. researchgate.net Epidemiological studies have suggested that exposure to cooking oil fumes, which contain these aldehydes, is a risk factor for lung cancer. researchgate.net

The ability of these compounds to induce DNA damage and promote cell proliferation in lung cells provides a plausible mechanism for their involvement in lung carcinogenesis. nih.govresearchgate.net The increased cell proliferation observed in BEAS-2B cells after exposure to tt-DDE is considered an early stage of lung carcinogenesis. researchgate.net It has been inferred that individuals exposed to fumes from cooking oil may have a higher risk of developing lung cancer. nih.gov

Role in Sensory Perception and Food Quality

trans,trans-2,4-Nonadienal is a significant contributor to the aroma and flavor of a wide variety of foods. It is a potent flavor compound with a low sensory threshold. nih.gov This aldehyde is often associated with fatty, rancid, and deep-frying fat aromas. dlg.org

It is formed from the oxidation of linoleic acid and is a key volatile compound in many edible oils. nih.govmdpi.com The presence and concentration of trans,trans-2,4-nonadienal can significantly impact the sensory profile of food products. For instance, it is a characteristic volatile in rice aroma, where it is considered to contribute negatively, leading to a deterioration of the aroma. nih.gov In dairy-based powders, its presence is an indicator of lipid oxidation. mdpi.com

The compound is naturally found in a diverse range of foods, including violet leaves and flowers, cucumber, various fruits like cherry and guava, vegetables such as tomato and potato, as well as in bread, milk, fish, and cooked meats. hpa.gov.tw It is also used as a flavoring agent in various food products. hpa.gov.tw

Contribution to Aroma and Flavor Profiles

trans,trans-2,4-Nonadienal is a significant contributor to the aroma and flavor of a wide variety of foods and beverages. chemicalbook.com Its distinct sensory characteristics make it a valuable compound in the flavor and fragrance industry. chemimpex.com

The aroma of trans,trans-2,4-nonadienal is complex and multifaceted, with a range of descriptors identified by sensory analysis. It is most commonly described as having a strong fatty character. chemicalbook.comthegoodscentscompany.comchemicalbook.com Beyond this dominant note, its profile includes green, fruity, waxy, and floral elements. scent.vnsigmaaldrich.com Specific descriptors such as melon and cucumber are also frequently used to characterize its aroma, and it can impart these back notes in flavor applications. thegoodscentscompany.comscent.vnthegoodscentscompany.com Furthermore, it is associated with chicken fat and citrus notes, particularly orange and tangerine. thegoodscentscompany.comthegoodscentscompany.com At a concentration of 1.0%, its aroma is characterized as green, fatty melon, cucumber, and vegetative. chemicalbook.comchemicalbook.com

Descriptor Profiles of trans,trans-2,4-Nonadienal

Descriptor Category Specific Notes Source
Fatty Strong fatty odor, chicken fat notes thegoodscentscompany.comthegoodscentscompany.com
Green Green, vegetative chemicalbook.comscent.vn
Fruity/Melon Fruity, melon, tropical fruit scent.vnthegoodscentscompany.com
Floral Floral thegoodscentscompany.comchemicalbook.com
Vegetable Cucumber chemicalbook.comthegoodscentscompany.comthegoodscentscompany.com
Citrus Citrus peel, orange, tangerine thegoodscentscompany.comthegoodscentscompany.com
Waxy Waxy scent.vnthegoodscentscompany.com

As a food additive and flavoring agent, trans,trans-2,4-nonadienal plays a role in enhancing the sensory profiles of various products, including baked goods and beverages. odowell.com It is used to create chicken flavors and to add fatty notes to products like peanut butter. thegoodscentscompany.comthegoodscentscompany.com The compound is naturally present in a diverse array of foods, including American cranberry, asparagus, wheat bread, Russian cheeses, caviar, and various cooked meats such as beef, lamb, and pork. chemicalbook.comchemicalbook.com It is also found in nuts like filberts, peanuts, and Brazil nuts, as well as in popcorn, oatmeal, soybeans, and rice. chemicalbook.comchemicalbook.comscientificlabs.co.uk Its presence in these foods indicates its fundamental contribution to their characteristic flavor profiles.

Descriptor Profiles (e.g., Fatty, Green, Floral, Melon, Cucumber, Chicken Fat, Citrus)

Involvement in Off-flavor Development and Food Deterioration

While trans,trans-2,4-nonadienal contributes desirable flavors at certain concentrations, it is also heavily implicated in the development of off-flavors as a product of food deterioration, primarily through lipid oxidation. nih.govmdpi.comnih.gov

trans,trans-2,4-Nonadienal is a key secondary product of lipid oxidation (also known as lipid peroxidation), the chemical process that leads to rancidity in fats and oils. mdpi.comnih.govisnff-jfb.com It is formed from the oxidation of polyunsaturated fatty acids, particularly linoleic acid. mdpi.comnih.gov The compound has been identified in the oxidized flavor of skim milk, during the autooxidation of lard, and in oils such as salmon and sunflower oil, where it contributes to a rancid, painty, or metallic off-flavor. chemicalbook.comchemicalbook.comchemicalbook.commdpi.com

trans,trans-2,4-Nonadienal has been identified as a key volatile substance responsible for flavor deterioration in stored foods. In studies on Hypsizygus marmoreus (beech mushrooms), it was found to be a key compound that resulted in flavor deterioration during postharvest storage. upm.edu.my Similarly, in truffles, it was identified as a component causing flavor deterioration and a potential marker for decay. nih.gov

In chicken meat, the role of trans,trans-2,4-nonadienal is complex. It is considered one of the major sources of desirable chicken flavor, contributing to the meaty aroma. cambridge.orgfrontiersin.org However, it is also a product of lipid oxidation, which is a primary cause of quality deterioration in chicken. nih.gov This can lead to the formation of undesirable "warmed-over flavor" in reheated cooked chicken products. researchgate.net The compound is generated from the auto-oxidation of linoleic and arachidonic acids found in chicken fat. cambridge.orgfrontiersin.org Therefore, its presence can signify both characteristic flavor and flavor degradation depending on its concentration and the context of other volatile compounds. tandfonline.com

Role of trans,trans-2,4-Nonadienal in Off-Flavor Development

Food Product Associated Off-Flavor/Process Mechanism Source
Oils (general) Rancidity Lipid Oxidation (Linoleic Acid) chemicalbook.commdpi.comnih.gov
Lard Autooxidation Lipid Oxidation chemicalbook.comchemicalbook.com
Fish Products Fishy Odor Natural Volatile Component oup.com
Mushrooms Flavor Deterioration Postharvest Degradation upm.edu.mynih.gov
Chicken Meat Warmed-Over Flavor Lipid Oxidation nih.govresearchgate.net
Contribution to Fishy Odor

Insect Olfactory Perception and Behavioral Responses

The compound trans,trans-2,4-nonadienal is a significant semiochemical in the insect world, mediating crucial behaviors such as host location and oviposition. Its role, however, can differ dramatically between species, acting as either an attractant or a repellent. The perception of this aldehyde is a complex process involving specialized olfactory proteins and elicits distinct physiological and behavioral reactions in various insects.

In the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of coconut trees, trans,trans-2,4-nonadienal is a key odorant found in the new leaves of coconut palms, which are the preferred oviposition sites for females. nih.gov The detection of this compound is facilitated by specific odorant binding proteins (OBPs).

A study identified two OBPs, RferOBP3 and RferOBP1768, as crucial for the perception of trans,trans-2,4-nonadienal in female R. ferrugineus. nih.gov These proteins belong to the Minus-C family of OBPs, characterized by the presence of four conserved cysteines. nih.gov Research demonstrated a significant upregulation of the genes expressing RferOBP3 and RferOBP1768 when the weevils were exposed to this aldehyde. nih.gov

To confirm their function, experiments using RNA interference (dsRNA) were conducted. When the expression of RferOBP3 and RferOBP1768 was significantly decreased through dsRNA injection, the weevils' ability to perceive trans,trans-2,4-nonadienal was impaired. nih.gov Further validation came from fluorescence competitive binding assays, which showed that both RferOBP3 and RferOBP1768 strongly bind to trans,trans-2,4-nonadienal. nih.gov Molecular docking simulations also supported these findings, indicating strong interactions between the two proteins and the odorant molecule. nih.gov

These findings underscore the vital role of specific OBPs in the olfactory system of R. ferrugineus, enabling the weevils to locate suitable sites for laying their eggs. nih.gov

Table 1: Odorant Binding Proteins in Rhynchophorus ferrugineus Involved in trans,trans-2,4-Nonadienal Detection

Protein NameOBP FamilyKey FindingExperimental Evidence
RferOBP3Minus-CCrucial for olfactory perception of trans,trans-2,4-nonadienal.Upregulated upon odorant exposure; dsRNA knockdown impaired perception; Strong binding in fluorescence assays and molecular docking. nih.gov
RferOBP1768Minus-CCrucial for olfactory perception of trans,trans-2,4-nonadienal.Upregulated upon odorant exposure; dsRNA knockdown impaired perception; Strong binding in fluorescence assays and molecular docking. nih.gov

Electro-physiological and behavioral assays have been instrumental in elucidating the role of trans,trans-2,4-nonadienal in insect behavior.

In the case of the red palm weevil, R. ferrugineus, behavioral assays have demonstrated a significant attraction of females to trans,trans-2,4-nonadienal. nih.gov This aligns with its ecological role as a signal for suitable oviposition sites on new coconut leaves. nih.gov Correspondingly, electrophysiological recordings from the weevil's antennae showed dose-dependent responses to the compound, indicating a sensitive and specific detection system. nih.gov

Conversely, for the tomato leafminer, Tuta absoluta, trans,trans-2,4-nonadienal acts as a repellent. frontiersin.org This compound is more abundant in eggplant, a non-preferred host, compared to the preferred host, tomato. frontiersin.org In Y-tube olfactometer experiments, T. absoluta females were significantly repelled by trans,trans-2,4-nonadienal. frontiersin.org Cage experiments further confirmed this repellent effect, showing that the presence of the compound significantly reduced the number of eggs laid on host plants. frontiersin.org

Studies on Drosophila melanogaster larvae have also included trans,trans-2,4-nonadienal in panels of odorants used to test olfactory responses. frontiersin.org These experiments revealed that specific odorants elicit strong physiological responses from individual larval odorant receptors, and these responses can be correlated with distinct behavioral outputs. frontiersin.org For instance, trans,trans-2,4-nonadienal was shown to strongly activate the odorant receptor Or74a in Drosophila larvae. frontiersin.org

In the blood-sucking bug Triatoma infestans, a vector for Chagas' disease, trans,trans-2,4-nonadienal was among the panel of synthetic chemicals tested for electrophysiological activity in the antennal sensilla, as part of efforts to understand how these insects locate their vertebrate hosts. scispace.com

Table 2: Behavioral and Electrophysiological Responses of Various Insect Species to trans,trans-2,4-Nonadienal

Insect SpeciesType of ResponseMethod of AssayFinding
Rhynchophorus ferrugineus (Red Palm Weevil)AttractionBehavioral and Electrophysiological AssaysFemales are significantly attracted to the compound; electrophysiological responses are dose-dependent. nih.gov
Tuta absoluta (Tomato Leafminer)RepellenceY-tube Olfactometer and Cage ExperimentsThe compound showed significant repellent activities to both male and female T. absoluta and reduced oviposition. frontiersin.org
Drosophila melanogaster (Fruit Fly Larvae)Olfactory ActivationElectrophysiology (in empty neuron system)Strongly activates the larval odorant receptor Or74a. frontiersin.org
Triatoma infestans (Kissing Bug)Olfactory ActivationElectroantennographyTested for electrophysiological responses in antennal sensilla as part of host-seeking odorant screening. scispace.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of volatile and semi-volatile compounds like trans,trans-2,4-nonadienal (B146766). Its ability to separate complex mixtures into individual components allows for precise identification and measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of trans,trans-2,4-nonadienal. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. google.com As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification. The electron ionization mass spectrum for trans,trans-2,4-nonadienal shows a molecular ion peak at a mass-to-charge ratio of 138.

A typical GC-MS setup for analyzing trans,trans-2,4-nonadienal might involve an HP-innowax capillary column (60m × 0.25mm × 0.25µm) with helium as the carrier gas at a flow rate of 0.8 mL/min. google.com The temperature program often starts at a low temperature, such as 40°C, and is gradually increased to facilitate the separation of various volatile compounds. google.com

Table 1: Example GC-MS Temperature Program for trans,trans-2,4-Nonadienal Analysis

StepTemperature (°C)Hold Time (min)Rate (°C/min)
Initial406-
Ramp 110053
Ramp 2240-5

This table illustrates a sample temperature program and is not a universal standard.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile compounds in solid or liquid samples. mdpi.commdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) of a heated sample vial. mdpi.com Volatile compounds, including trans,trans-2,4-nonadienal, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com After an optimized extraction time, the fiber is retracted and inserted into the hot injection port of the GC, where the adsorbed analytes are desorbed and transferred to the GC column for analysis. mdpi.com

The choice of fiber coating is critical for efficient extraction. mdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the extraction of a broad range of volatile compounds. mdpi.com Optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity and reproducibility. mdpi.commdpi.com For example, an extraction temperature of 50°C for 45 minutes has been used for the analysis of 2-nonenal, a related aldehyde. mdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power for highly complex samples. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.com The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second-dimension column for a rapid, secondary separation. azom.com This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. azom.com When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for both targeted and non-targeted analysis of volatile compounds in complex matrices like food and biological samples. nih.govmdpi.com

Table 2: Comparison of 1D-GC and GCxGC

FeatureOne-Dimensional GC (1D-GC)Comprehensive Two-Dimensional GC (GCxGC)
Number of Columns 12 (different stationary phases)
Peak Capacity LowerSignificantly Higher
Resolution Good, but co-elution can occur in complex samples.Excellent, resolves many co-eluting peaks.
Data Output 2D Chromatogram (Time vs. Intensity)3D Chromatogram or 2D Contour Plot
Applications Routine analysis of simpler mixtures.Complex sample analysis (e.g., food aroma, metabolomics). sepsolve.com

While GC-MS is more common for volatile aldehyde analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, particularly for the analysis of aldehydes and their metabolites in biological fluids. researchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. For non-volatile derivatives or metabolites of trans,trans-2,4-nonadienal, LC-MS/MS offers a sensitive and specific method for quantification. und.edu For example, LC-MS/MS has been used to identify metabolites of trans,trans-2,4-decadienal (B140250), a related aldehyde, in urine and cell cultures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Comprehensive Two-dimensional Gas Chromatography (GCxGC-MS)

Spectroscopic Methods (e.g., UV peaks in Lipid Peroxidation Models)

Spectroscopic methods can provide information about the presence of certain chemical structures. In models of lipid peroxidation, the formation of conjugated dienes, including aldehydes like trans,trans-2,4-nonadienal, can be monitored using UV-visible spectrophotometry. isnff-jfb.com These conjugated systems exhibit characteristic UV absorption maxima. For instance, conjugated dienes formed during lipid oxidation can be detected at wavelengths between 233–238 nm. isnff-jfb.com In some studies, changes in UV peaks at specific wavelengths have been correlated with the presence of various aldehydes, including trans,trans-2,4-nonadienal, which shows a major peak at 532 nm and shoulder peaks at 450 nm and 495 nm after reaction with certain reagents in lipid peroxidation models. spandidos-publications.com

Sample Preparation and Extraction Techniques (e.g., Fast Tissue Extraction (FaTEx))

The primary goal of sample preparation is to isolate and concentrate trans,trans-2,4-Nonadienal from the sample matrix, removing interfering substances that could affect the accuracy of subsequent analysis. The choice of technique depends on the matrix (e.g., food, biological tissue, air) and the concentration of the analyte.

Commonly employed methods include solvent extraction, where the sample is treated with an organic solvent to dissolve the volatile compounds, and solid-phase microextraction (SPME), where a coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample to adsorb volatile analytes. quantanalitica.comnih.gov For instance, in the analysis of chicken meat, SPME has been used to extract volatile organic compounds (VOCs), including (E,E)-2,4-nonadienal, from breast muscle and abdominal fat tissues prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

A notable advanced technique is Fast Tissue Extraction (FaTEx) , developed for the rapid monitoring of volatile organic aldehydes in biological tissues. researchgate.netresearchgate.net This method combines extraction and clean-up into a streamlined process using a two-syringe setup. researchgate.net In one application, FaTEx was used to extract toxic aldehydes from lung tissue samples. researchgate.netresearchgate.net The process involves using an appropriate solvent, such as dimethyl carbonate, along with extraction salts. The resulting extract is then passed through a solid-phase extraction cartridge for cleanup. researchgate.net The FaTEx method has been optimized to enhance the extraction efficiency of target aldehydes from the sample matrix. researchgate.net

The performance of the FaTEx technique coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has shown high efficiency and reliability for the analysis of volatile aldehydes. researchgate.net

Table 1: Performance Characteristics of the FaTEx Method for Volatile Aldehyde Analysis in Tissue

Parameter Finding Citation
Linearity (Correlation Coefficient) > 0.99 researchgate.net
Detection Limits 0.5–3 ng/g researchgate.net
Quantification Limits 1–10 ng/g researchgate.net
Matrix Effect < 18.1% researchgate.net
Extraction Recovery (Spiked Tissue) 88.9–109.6% researchgate.net

Quantification and Calibration Strategies (e.g., External Standard Method, Isotope Dilution Assays)

Accurate quantification of trans,trans-2,4-Nonadienal requires robust calibration strategies to relate the instrumental signal to the analyte concentration. The two most prominent methods are the external standard method and isotope dilution assays.

External Standard Method

The external standard method is a widely used quantification technique. It involves creating a calibration curve from a series of standard solutions containing known concentrations of the analyte. google.comnih.gov The instrumental response for each standard is measured, and a graph of response versus concentration is plotted. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. google.com

For the analysis of 2,4-dienal compounds, including trans,trans-2,4-Nonadienal, in daily essence products, a GC-MS method using external standard quantification has been developed. google.com This involves preparing a series of mixed standard working solutions at different concentrations. google.com

Table 2: Example of Standard Solution Preparation for External Calibration

Standard Solution Concentration (mg/mL) Citation
Working Solution 1 0.0005 google.com
Working Solution 2 0.001 google.com
Working Solution 3 0.005 google.com
Working Solution 4 0.010 google.com
Working Solution 5 0.050 google.com

This method has proven to be simple, rapid, and sensitive for the qualitative and quantitative measurement of various 2,4-dienal compounds. google.com The detection limit for 2,4-nonadienal was reported as 0.5 mg/kg, with a quantification limit of 1.6 mg/kg. google.com

Isotope Dilution Assays

Isotope Dilution Assay (IDA), often referred to as Stable Isotope Dilution Assay (SIDA), is considered a gold-standard method for quantification due to its high accuracy and precision. This technique involves adding a known amount of an isotopically labeled version of the target analyte (the internal standard) to the sample before any sample preparation or extraction steps. nih.gov

The labeled standard, such as deuterated trans,trans-2,4-nonadienal, is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic analysis. nih.gov Any loss of analyte during sample workup will be mirrored by a proportional loss of the labeled standard. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. sci-hub.se This approach effectively compensates for matrix effects and variations in extraction recovery.

SIDA has been successfully applied to quantify odor-active compounds, including (E,E)-2,4-nonadienal, in complex matrices like rye flour, sourdough, and rapeseed oil. nist.govnih.gov The synthesis of deuterated volatile lipid degradation products, including aldehydes, has been crucial for enabling these accurate quantification experiments. nih.gov

Table 3: Examples of Deuterated Aldehyde Standards for Isotope Dilution Assays

Labeled Compound Abbreviation Citation
[5,6-²H₂]hexanal d-I nih.gov
[2,3-²H₂]-(E)-2-nonenal d-II nih.gov
[3,4-²H₂]-(E,E)-2,4-nonadienal d-III nih.gov

Mitigation and Control Strategies

Microbial Degradation and Biotransformation

Microorganisms, particularly certain strains of lactic acid bacteria (LAB), play a significant role in reducing the concentration of trans,trans-2,4-nonadienal (B146766) in fermented foods. This is achieved through enzymatic reduction and other metabolic activities.

Fermentation with specific LAB strains is an effective strategy to mitigate the presence of trans,trans-2,4-nonadienal. Heterofermentative LAB, in particular, have demonstrated a strong capacity to reduce aldehydes. researchgate.netfrontiersin.org

In sourdough fermentation , heterofermentative lactobacilli can rapidly decrease the levels of unsaturated aldehydes like trans,trans-2,4-nonadienal. researchgate.net This reduction is linked to the metabolic need of these bacteria to reoxidize NADH, a process that can be coupled with the reduction of aldehydes. researchgate.net For instance, Limosilactobacillus fermentum and Fructilactobacillus sanfranciscensis are known to effectively reduce aldehydes, whereas homofermentative strains like Lactobacillus sakei show little to no activity in this regard. researchgate.netfrontiersin.org The degradation of aldehydes already present in the flour is a key benefit of sourdough fermentation. cabidigitallibrary.org

The growing market for plant-based milk alternatives has highlighted the challenge of off-flavors, as these products are often rich in unsaturated fatty acids, the precursors to trans,trans-2,4-nonadienal. frontiersin.orgfrontiersin.org Research has shown that heterofermentative LAB, such as those from the genus Limosilactobacillus, are potent inhibitors of aldehyde compounds in these alternatives. frontiersin.orgfrontiersin.org These bacteria can significantly reduce the levels of various aldehydes, including trans,trans-2,4-nonadienal, thereby improving the flavor profile of fermented plant-based products. frontiersin.orgfrontiersin.org Studies have evaluated the aldehyde-reducing capabilities of numerous LAB species, identifying strains that are particularly effective for use in plant-based fermentations. frontiersin.orgfrontiersin.org

Table 1: Effect of Limosilactobacillus Strains on trans,trans-2,4-Nonadienal Levels in Fermented Brown Rice Liquid This table is interactive. Click on the headers to sort the data.

Strain Initial Concentration (µM) Final Concentration (µM) Percent Reduction
Negative Control 0.5 0.45 10%
L. acetotolerans 0.5 0.35 30%
L. reuteri 0.5 0.25 50%
L. fermentum 0.5 0.20 60%

Data derived from studies on aldehyde reduction by LAB in plant-based media. frontiersin.orgfrontiersin.org

The biotransformation of trans,trans-2,4-nonadienal by microorganisms involves specific enzymatic pathways. In heterofermentative LAB, the reduction of aldehydes is coupled to the oxidation of NADH to NAD+, which is a crucial step for generating additional ATP from glucose. researchgate.net This metabolic feature distinguishes them from homofermentative LAB. researchgate.net

The key enzymes involved in this process are believed to be alcohol dehydrogenases. frontiersin.org These enzymes catalyze the reduction of the aldehyde group to a corresponding alcohol, which generally possesses a higher odor threshold and is less sensorially offensive. frontiersin.org The differences in aldehyde-reducing capabilities among various LAB strains are likely due to variations in the function and expression of their alcohol dehydrogenases. frontiersin.org

In contrast, some yeasts like Saccharomyces cerevisiae also metabolize unsaturated aldehydes, but through a different pathway. They first reduce the aldehyde group and subsequently the double bond, leading to the formation of saturated alcohols. researchgate.net

Reduction by Lactic Acid Bacteria (LAB) in Fermentation (e.g., Sourdough, Plant-based Milk Alternatives)

Antioxidant Interventions

The formation of trans,trans-2,4-nonadienal is a direct consequence of lipid oxidation. nih.gov Therefore, the use of antioxidants is a primary strategy to inhibit its development in foods. researchgate.net Antioxidants can function by scavenging free radicals, chelating metal ions that catalyze oxidation, or quenching singlet oxygen. jst.go.jpcabidigitallibrary.org

Both synthetic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), and natural antioxidants have been shown to be effective. researchgate.netresearchgate.net For example, adding antioxidants to cooking oil can increase its smoke point and oxidative stability, thereby reducing the formation of mutagenic compounds like trans,trans-2,4-nonadienal in the fumes. researchgate.net Natural antioxidants, including extracts from marigold (containing quercetagetin), rosemary, and sage, have also demonstrated significant efficacy in retarding lipid oxidation and, consequently, the formation of off-flavor aldehydes in various food systems like soybean oil and lard. researchgate.netmdpi.com

The effectiveness of an antioxidant can be influenced by the food matrix and processing conditions. For instance, the chelating agent EDTA is particularly effective at a pH of around 4. researchgate.net In oil-in-water emulsions, the location of the antioxidant (in the oil, water, or at the interface) is critical to its function.

Table 2: Efficacy of Different Antioxidants in Reducing Lipid Oxidation Markers This table is interactive. Click on the headers to sort the data.

Antioxidant Food System Effect on Peroxide Value (PV) Effect on Aldehyde Formation
Gallic Acid Salad Dressing Significant Reduction Retarded Rancid Aroma
EDTA Salad Dressing Significant Reduction Retarded Rancid Aroma
Quercetagetin Soybean Oil Significant Reduction Inhibited Aldehyde Formation
α-tocopherol Corn Germ Oil Inhibitory Effect Reduced Hydroxy-nonadienal

Data compiled from various studies on antioxidant interventions. mdpi.comscirp.org

Processing Techniques to Minimize Formation

Food processing techniques can either promote or inhibit the formation of trans,trans-2,4-nonadienal. High-heat processes like deep-fat frying are major contributors to its formation due to the acceleration of lipid oxidation. nih.gov However, certain processing methods can be adapted to minimize its generation.

For instance, in the production of lentil-based foods, extrusion cooking of germinated lentils has been shown to synergistically reduce volatile compounds responsible for beany off-flavors, including trans,trans-2,4-nonadienal. mdpi.com The high temperatures during extrusion can lead to flash evaporation of volatile compounds at the die exit. mdpi.com

Washing protein isolates with solvents like ethanol (B145695) can also be effective. An 80% ethanol wash has been found to be optimal for reducing off-flavors in lentil protein. mdpi.com Additionally, controlling processing parameters such as temperature and the presence of oxygen is crucial. mdpi.commdpi.com Innovative, non-thermal processing technologies are being explored, but their potential to induce lipid oxidation through free radical formation must be carefully evaluated. mdpi.com For example, radiation can generate hydroxyl radicals from water, which can catalyze lipid oxidation. mdpi.com

Ultimately, minimizing contact with pro-oxidants like heat, light, and metal ions throughout the processing chain is a fundamental strategy to control the formation of trans,trans-2,4-nonadienal and preserve food quality. jst.go.jpmdpi.com

Future Research Directions

Elucidation of Detailed Biological Mechanisms

Future research must prioritize a deeper understanding of the precise molecular pathways through which trans,trans-2,4-Nonadienal (B146766) exerts its biological effects. The compound is known to be reactive, capable of forming adducts with biological molecules like 2'-deoxyguanosine (B1662781), which can lead to oxidative DNA damage. Studies have shown that fumes from heated cooking oils containing trans,trans-2,4-Nonadienal can induce cytotoxicity and genotoxicity in human lung carcinoma cells. nih.gov This is linked to the generation of reactive oxygen species (ROS) and a reduction in cellular antioxidant defenses, such as glutathione (B108866) (GSH). nih.gov

However, the specific signaling cascades and cellular responses triggered by this aldehyde are not fully mapped. Investigating its interaction with key cellular components, including proteins and lipids, will be crucial. For instance, research has indicated that hydrophobic aldehydes like trans,trans-2,4-Nonadienal can enhance the aggregation of certain proteins, a process linked to cellular dysfunction. biorxiv.org Further studies should aim to identify specific protein targets and the functional consequences of their modification. Understanding these intricate mechanisms is fundamental to assessing the full spectrum of its physiological and pathological roles.

Development of Advanced Analytical Techniques

Accurate and sensitive detection and quantification of trans,trans-2,4-Nonadienal in complex matrices, such as food and biological samples, remain a challenge. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netwiley.com While effective, there is a need for more advanced, rapid, and high-throughput analytical techniques.

Future efforts should focus on developing novel methods with lower detection limits and improved specificity. google.com Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has shown promise for concentrating and analyzing volatile compounds. wiley.comncsu.edu Innovations in mass spectrometry, such as tandem mass spectrometry (MS/MS), can provide greater sensitivity and specificity, which is essential for accurately quantifying trace levels of the compound and its various isomers. researchgate.netncsu.edu The development of standardized analytical protocols is also necessary to ensure consistency and comparability of data across different studies and laboratories.

Exploration of Bioactivity and Health Implications

The bioactivity of trans,trans-2,4-Nonadienal and its implications for human health are areas of growing interest and concern. The compound has been identified as a potentially mutagenic substance due to its capacity to induce oxidative DNA damage. chemicalbook.com Studies on related α,β-unsaturated aldehydes have shown some evidence of genotoxicity in vitro, although the in vivo effects are less clear. inchem.orgwiley.com

Further toxicological studies are warranted to establish a comprehensive understanding of its potential health risks. Research has indicated that trans,trans-2,4-Nonadienal can be as toxic to cells as other well-known cytotoxic aldehydes. nih.gov Exploring its antifungal properties is another promising avenue, as some aldehydes have shown potential in controlling postharvest pathogens. researchgate.net A thorough investigation into its absorption, distribution, metabolism, and excretion in the human body is essential for a complete risk assessment. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that at current intake levels as a flavoring agent, it does not pose a safety concern. nih.gov However, ongoing research is crucial to validate and refine these assessments, especially concerning exposure from various dietary sources.

Strategies for Flavor Management and Quality Control in Food Systems

Given that trans,trans-2,4-Nonadienal is a key contributor to the flavor profile of many foods, particularly those rich in polyunsaturated fats like vegetable oils and fish, managing its formation is critical for food quality. chemicalbook.commdpi.com It is often associated with "off-flavors," such as rancidity in fats and a "beany" flavor in products like soy milk. chemicalbook.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.